molecular formula C23H21N3O B12586533 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine CAS No. 345891-14-7

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine

Cat. No.: B12586533
CAS No.: 345891-14-7
M. Wt: 355.4 g/mol
InChI Key: VQIJEAIWSXXCOP-UHFFFAOYSA-N
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Description

4-(2-bicyclo[221]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique bicyclic structure and multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-enylmethanol derivative. This intermediate is then reacted with pyridine derivatives under specific conditions to form the final product. Common reagents used in these reactions include epichlorohydrin and tetramethylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The pyridine rings can participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-bicyclo[221]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine is unique due to its combination of a bicyclic structure with multiple pyridine rings This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

345891-14-7

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C23H21N3O/c1-3-9-24-20(5-1)22-13-19(14-23(26-22)21-6-2-4-10-25-21)27-15-18-12-16-7-8-17(18)11-16/h1-10,13-14,16-18H,11-12,15H2

InChI Key

VQIJEAIWSXXCOP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)COC3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5

Origin of Product

United States

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